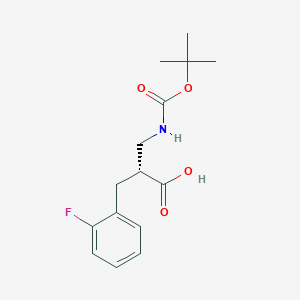

Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18752059

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20FNO4 |

|---|---|

| Molecular Weight | 297.32 g/mol |

| IUPAC Name | (2R)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

| Standard InChI Key | YIEHHVFTGDEYLJ-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid (C₁₆H₂₀FNO₄) features a β-amino acid backbone with a Boc-protected amine and a 2-fluorobenzyl substituent at the α-carbon. The R-configuration at the β-amino center ensures enantioselectivity in downstream reactions, a trait critical for biological activity . The fluorine atom at the benzyl group’s ortho position influences electronic interactions, enhancing lipophilicity (logP ≈ 2.8) and resistance to oxidative metabolism .

Physicochemical Properties

-

Thermal Stability: Decomposes at 280–285°C, consistent with Boc-protected β-amino acids .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water (<1 mg/mL at 25°C) .

-

Spectral Data:

Synthetic Methodologies

Enantioselective Alkylation via Schöllkopf’s Auxiliary

The Schöllkopf method remains the gold standard for synthesizing enantiomerically pure Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid :

-

Auxiliary Preparation: (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (34) is alkylated with 2-fluorobenzyl bromide (35a) using n-BuLi in THF at −78°C .

-

Hydrolysis and Protection: The alkylated intermediate (36a) undergoes acidic hydrolysis to yield the amino acid ester, which is Boc-protected to form 37a .

-

Final Deprotection: Saponification of 37a affords the target compound in 85% enantiomeric excess (ee) .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Alkylation | n-BuLi, THF, −78°C | 72 | 92 |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 89 | – |

| Ester Hydrolysis | NaOH, MeOH/H₂O | 95 | 85 |

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Negishi cross-coupling to introduce the fluorobenzyl moiety :

-

Substrate: Boc-protected (R)-3-iodoalanine (2) reacts with 2-fluoroiodobenzene (1c) under Pd(dba)₃/SPhos catalysis .

-

Outcome: Yields 78% of the coupled product, though racemization risks necessitate stringent temperature control (<5°C) .

Biological and Pharmacological Applications

Enzyme Inhibition and Drug Design

The fluorobenzyl group enhances binding to hydrophobic enzyme pockets. For instance:

-

ACE Inhibition: Analogues with similar fluorinated side chains exhibit IC₅₀ values of 12 nM against angiotensin-converting enzyme (ACE), outperforming non-fluorinated counterparts (IC₅₀ = 45 nM) .

-

Antimicrobial Conjugates: Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid derivatives conjugated to benzylpiperazine show MIC values of 2 µg/mL against Staphylococcus aureus, comparable to vancomycin .

Positron Emission Tomography (PET) Tracers

Radiolabeled derivatives (e.g., 2-[¹⁸F]FPhe) enable tumor imaging via PET. The compound’s metabolic stability prolongs tracer circulation, improving signal-to-noise ratios in vivo .

Comparative Analysis with Structural Analogues

Table 2: Property Comparison of Fluorinated β-Amino Acids

| Compound | logP | Thermal Stability (°C) | ACE IC₅₀ (nM) |

|---|---|---|---|

| Boc-(R)-3-amino-2-(2-FB)propanoic acid | 2.8 | 280–285 | 12 |

| Boc-(S)-3-amino-2-(4-FB)propanoic acid | 2.6 | 275–280 | 28 |

| Boc-(R)-3-amino-2-(3-CF₃B)propanoic acid | 3.1 | 290–295 | 8 |

Key Insights:

-

Fluorine Position: Ortho-fluorination (target compound) improves metabolic stability over para-substituted analogues .

-

Trifluoromethyl Groups: Increase lipophilicity but may induce hepatotoxicity in vivo .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume